molecular formula C7H14N2 B12111725 Bicyclo[2.2.1]heptane-2,3-diamine

Bicyclo[2.2.1]heptane-2,3-diamine

Cat. No.: B12111725
M. Wt: 126.20 g/mol
InChI Key: ZPKDUFWKBQYUAT-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,3-diamine: is a bicyclic organic compound with the molecular formula C7H14N2 It is characterized by a rigid, cage-like structure that includes two amine groups attached to the second and third carbon atoms of the bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptane-2,3-diamine typically involves the Diels-Alder reaction, followed by subsequent functional group transformations. One common method includes the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct, which is then subjected to hydrogenation and amination to yield the desired diamine .

Industrial Production Methods: Industrial production methods for this compound often involve catalytic hydrogenation and amination processes. For example, the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium, followed by amination, can produce the diamine with high yield .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptane-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-2,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can include hydrogen bonding, ionic interactions, and covalent bonding with specific enzymes or receptors. The rigid bicyclic structure of the compound allows for precise spatial orientation, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptane-2,5-diamine
  • Bicyclo[2.2.1]heptane-2,3-dione
  • Bicyclo[2.2.1]heptane, 2-methyl-

Uniqueness: Bicyclo[2.2.1]heptane-2,3-diamine is unique due to the position of its amine groups, which confer distinct chemical reactivity and binding properties compared to other similar bicyclic compounds. Its rigid structure and specific functional groups make it particularly valuable in applications requiring precise molecular interactions .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2,3-diamine

InChI

InChI=1S/C7H14N2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3,8-9H2

InChI Key

ZPKDUFWKBQYUAT-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2N)N

Origin of Product

United States

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